molecular formula C29H44O2 B081653 2,2'-Methylenebis(4,6-di-tert-butylphenol) CAS No. 14362-12-0

2,2'-Methylenebis(4,6-di-tert-butylphenol)

Cat. No.: B081653
CAS No.: 14362-12-0
M. Wt: 424.7 g/mol
InChI Key: LXWZXEJDKYWBOW-UHFFFAOYSA-N
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Description

2,2’-Methylenebis(4,6-di-tert-butylphenol): is a phenolic antioxidant commonly used to enhance the oxidative stability of various materials, including rubber and plastics. This compound is known for its ability to prevent the degradation of polymers by inhibiting oxidative processes, thereby extending the lifespan and durability of the materials it is incorporated into .

Mechanism of Action

Target of Action

2,2’-Methylenebis(4,6-di-tert-butylphenol), also known as 6,6’-methylenebis(2,4-di-tert-butylphenol), is a phenolic antioxidant . It is commonly used in the rubber and plastic industries to increase oxidation stability .

Mode of Action

As an antioxidant, this compound works by donating hydrogen atoms to free radicals. This action neutralizes the free radicals and prevents them from causing oxidative damage to other molecules in the system .

Biochemical Pathways

The compound’s antioxidant activity affects various biochemical pathways. By neutralizing free radicals, it helps maintain the integrity of cell membranes, proteins, and DNA, which can be damaged by oxidative stress .

Pharmacokinetics

Like other antioxidants, it is expected to be absorbed and distributed throughout the body, metabolized mainly in the liver, and excreted via the kidneys .

Result of Action

The primary result of the action of 2,2’-Methylenebis(4,6-di-tert-butylphenol) is the prevention of oxidative damage. This can lead to improved stability and longevity of materials in which it is incorporated, such as rubber and plastics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-Methylenebis(4,6-di-tert-butylphenol). For instance, it may be incorporated into the bromobutyl rubber (BIIR) matrix to enhance the overall thermo-reversibility of dicyclopentadiene dicarboxylic acid (DCPDCA) cross-linked BIIR . It also shows a higher oxidation stability in distilled biodiesel .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(4,6-di-tert-butylphenol) typically involves the condensation of 4,6-di-tert-butylphenol with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 2,2’-Methylenebis(4,6-di-tert-butylphenol) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Methylenebis(4,6-di-tert-butylphenol) primarily undergoes oxidation and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2,2’-Methylenebis(4,6-di-tert-butylphenol) is widely used as an antioxidant in the polymer industry to prevent the oxidative degradation of polymers. It is also used in the synthesis of other chemical compounds and as a stabilizer in various chemical processes .

Biology and Medicine: In biological research, this compound is studied for its potential antioxidant properties and its ability to protect cells from oxidative stress. It has been investigated for its potential therapeutic applications in preventing oxidative damage in various diseases .

Industry: Industrially, 2,2’-Methylenebis(4,6-di-tert-butylphenol) is used in the production of rubber, plastics, and other materials that require enhanced oxidative stability. It is also used as an additive in lubricants and fuels to improve their performance and longevity .

Comparison with Similar Compounds

  • 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
  • 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
  • 2,2’-Methylenebis(4-ethyl-6-tert-butylphenol)

Comparison: While all these compounds share a similar phenolic structure and exhibit antioxidant properties, 2,2’-Methylenebis(4,6-di-tert-butylphenol) is unique due to the presence of tert-butyl groups at both the 4 and 6 positions on the phenol rings. This structural feature enhances its steric hindrance, making it more effective in preventing oxidative degradation compared to its analogs .

Properties

IUPAC Name

2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O2/c1-26(2,3)20-14-18(24(30)22(16-20)28(7,8)9)13-19-15-21(27(4,5)6)17-23(25(19)31)29(10,11)12/h14-17,30-31H,13H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWZXEJDKYWBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065761
Record name Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)-
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Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14362-12-0
Record name 2,2′-Methylenebis[4,6-bis(1,1-dimethylethyl)phenol]
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Record name 2,2'-Methylenebis(4,6-di-tert-butylphenol)
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Record name Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)-
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Record name 2,2'-methylenebis[4,6-di-tert-butylphenol]
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Record name 2,2'-METHYLENEBIS(4,6-DI-TERT-BUTYLPHENOL)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the "iminium" species observed in the crystal structures of early transition metal complexes with 2,2'-Methylenebis(4,6-di-tert-butylphenol) derivatives?

A1: The reaction of 2,2'-Methylenebis(4,6-di-tert-butylphenol) derivatives, modified with a pendant imine arm, with early transition metal halides (Ti, Zr, Nb, Ta) results in the formation of zwitterionic complexes. These complexes are characterized by the presence of an "iminium" species, where the imine nitrogen is protonated. This protonation is attributed to the Lewis acidity of the metal center, highlighting the ligand's ability to adapt its electronic structure upon metal coordination. []

Q2: How does the structure of 2,2'-Methylenebis(4,6-di-tert-butylphenol) derivatives influence their reactivity with trimethylaluminum?

A2: The reaction outcome of 2,2'-Methylenebis(4,6-di-tert-butylphenol) derivatives with trimethylaluminum is highly dependent on the ligand's structure. While the parent compound, tris(3,5-di-tert-butyl-2-hydroxyphenyl)methane, forms a trimetallic aluminum complex bridged through oxygen atoms, introducing an aldehyde substituent leads to different products. [] For example, reacting trimethylaluminum with a derivative containing both a phenol and an imine group results in the formation of binuclear aluminum complexes. Further reactions with trimethylaluminum or ketones can lead to trimetallic species or zwitterionic mononuclear complexes, respectively. [] These findings emphasize the importance of ligand design in controlling the nuclearity and structure of the resulting aluminum complexes.

Q3: 2,2'-Methylenebis(4,6-di-tert-butylphenol) is known to form cyclic compounds with phosphorus-containing reagents. Can you elaborate on the diversity of these structures?

A3: Research shows that 2,2'-Methylenebis(4,6-di-tert-butylphenol) can be incorporated into both spirocyclic and linear phosphazene systems. Reacting the compound with octachlorocyclotetraphosphazene (N4P4Cl8) yields a spirocyclic product with the phenol bridging two phosphorus centers. [] Interestingly, linear phosphazenes like Cl2P(O)NPCl3 can also be cyclized using 2,2'-Methylenebis(4,6-di-tert-butylphenol) derivatives, demonstrating the versatility of this compound in constructing diverse phosphorus-containing heterocycles. []

Q4: How has computational chemistry contributed to understanding the antioxidant activity of 2,2'-Methylenebis(4,6-di-tert-butylphenol)?

A4: Density Functional Theory (DFT) calculations at the B3LYP level have been employed to study the antioxidant properties of 2,2'-Methylenebis(4,6-di-tert-butylphenol) and its derivatives. [] These calculations provide insights into the structural geometries of these compounds and predict their radical scavenging activities. By comparing calculated parameters with experimental data from methods like the DPPH assay, researchers can better understand the relationship between molecular structure and antioxidant efficacy in this class of compounds. []

Q5: How does the conformation of the eight-membered heterocycle in aluminum aryloxides derived from 2,2'-Methylenebis(4,6-di-tert-butylphenol) impact their structures?

A5: Studies have revealed that the conformation of the eight-membered heterocycle formed in aluminum aryloxides of 2,2'-Methylenebis(4,6-di-tert-butylphenol) is significantly influenced by the presence of unusual C-H...X hydrogen bonds. [] These interactions, observed in the solid-state structures determined by X-ray crystallography, dictate the overall shape and stability of the complexes. This insight underscores the importance of considering non-covalent interactions in understanding the structural features of metal complexes bearing this class of ligands. []

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